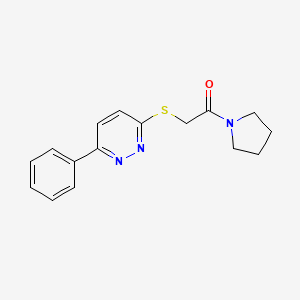

2-(6-Phenylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

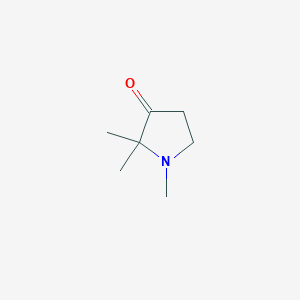

The compound “2-(6-Phenylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group attached to it. It also has a sulfanyl group linking it to a pyrrolidinone ring, which is a five-membered ring with a nitrogen atom and a ketone functional group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents . The synthesis would likely involve the formation of the pyridazinone and pyrrolidinone rings in separate steps, followed by the introduction of the sulfanyl linker .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazinone and pyrrolidinone rings, along with the phenyl group and the sulfanyl linker. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridazinone and pyrrolidinone rings, as well as the sulfanyl group. These groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions or additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on the specific arrangement of its functional groups. For example, the presence of the sulfanyl group could potentially increase its solubility in polar solvents .Applications De Recherche Scientifique

Mesalazine and Inflammatory Bowel Disease

Mesalazine, a compound with a somewhat related chemical structure due to the presence of a pyridazine ring and sulfanyl group, is extensively studied for its application in treating inflammatory bowel diseases, such as ulcerative colitis and Crohn's disease. Its mechanism involves the delivery to the distal small intestine and colon, highlighting the importance of specific chemical functionalities in targeting intestinal diseases (Brogden & Sorkin, 1989).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, as part of the compound's name, signifies its relevance in medicinal chemistry. Pyrrolidine derivatives are widely explored for their pharmacological applications due to their ability to efficiently explore pharmacophore space and contribute to the molecule's stereochemistry. This makes them a key scaffold in the design of biologically active compounds targeting various diseases (Li Petri et al., 2021).

Pharmacological and Biochemical Actions of Related Compounds

The biochemical and pharmacological actions of compounds like sulphasalazine, which share functional groups with "2-(6-Phenylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone," are studied in depth to understand their therapeutic efficacy in diseases like rheumatoid arthritis. This illustrates the potential research interest in understanding how similar structures could modulate immune responses or contribute to disease-modifying effects (Hoult, 2012).

Chemical Synthesis and Heterocyclic Chemistry

The synthesis and application of heterocyclic compounds, including pyridines, pyrrolidines, and sulfanyl derivatives, are a significant area of chemical research. These structures are key in developing new pharmaceuticals, agrochemicals, and materials science applications. The versatility and reactivity of these functional groups enable the synthesis of complex molecules with specific biological activities (Philip et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-(6-phenylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c20-16(19-10-4-5-11-19)12-21-15-9-8-14(17-18-15)13-6-2-1-3-7-13/h1-3,6-9H,4-5,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPIWWCRQOJVFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Phenylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2797262.png)

![2-(3,4-Dimethoxyphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2797264.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2797266.png)

![2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2797267.png)

![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B2797268.png)

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/no-structure.png)

![(3-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2797281.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2797282.png)

![(4-ethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2797283.png)